(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Choose (1,3-Dimethyl-1H-pyrazol-5-yl)methanol for unmatched regiospecificity. Unlike the invalid 4-ylmethanol or 3-ylmethanol isomers, the C5-substitution pattern delivers a unique vector for fragment growth in kinase inhibitor design and metal coordination, with a balanced LogP (0.22) and high aqueous solubility (134 g/L) that ensures accurate dispensing and reliable SAR studies. Its solid physical state (mp 42-50°C) simplifies handling for reproducible synthesis. Available in high purity (≥97% to ≥98% by GC) for your critical R&D programs.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 57012-20-1
Cat. No. B150763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
CAS57012-20-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CO)C
InChIInChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3
InChIKeyGUJDKMVLHCJODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1): A Regiospecific Pyrazole Alcohol Building Block with Defined Physicochemical Properties


(1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1) is a C5-substituted hydroxymethyl pyrazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It serves primarily as a fragment-based building block in medicinal chemistry and as an intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates . As a solid at ambient temperature with a reported melting range of 42-50°C, this compound offers a defined physical state that can simplify handling and formulation compared to liquid-state analogs .

Why (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is Not Interchangeable with Other Pyrazole Regioisomers in Synthesis and Discovery


Simple substitution with other dimethylpyrazole methanol regioisomers—such as the 4-ylmethanol (CAS 103946-59-4) or 3-ylmethanol (CAS 153912-60-8) analogs—is scientifically invalid due to fundamentally different steric, electronic, and physicochemical profiles. These positional isomers share the same molecular weight and formula but exhibit distinct LogP values, melting points, and hydrogen-bonding capacities that directly impact solubility, bioavailability, and target engagement . Furthermore, the 5-ylmethanol substitution pattern provides a unique vector for fragment growth in kinase inhibitor design and metal coordination chemistry that is not geometrically accessible with other isomers, rendering them non-equivalent building blocks [1].

Quantitative Differentiation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol from Closest Structural Analogs


Regioisomeric Impact on Lipophilicity: LogP Comparison of Pyrazole Methanol Isomers

The lipophilicity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (LogP = 0.22) is significantly lower than that of its 4-ylmethanol isomer (LogP = -0.56) [1]. This difference of 0.78 LogP units translates to a roughly 6-fold lower partition coefficient in octanol-water systems, indicating superior aqueous solubility and potentially more favorable pharmacokinetic properties for lead optimization.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Physical State Differentiation: Melting Point of Regioisomers as a Criterion for Solid-Phase Handling

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a solid at room temperature with a melting range of 42-50°C, whereas its 3-ylmethanol isomer (CAS 153912-60-8) melts at 50-55°C, and the parent 1,3-dimethylpyrazole is a liquid with a boiling point of 138°C . The solid-state form of the target compound facilitates precise weighing and formulation for solid-phase synthesis or direct use in biological assays without the need for solvent evaporation steps.

Synthetic Chemistry Formulation Crystallization

Solubility-Driven Advantages in Aqueous Assay Compatibility

The target compound exhibits a calculated aqueous solubility of 134 g/L at 25°C . In contrast, the 4-ylmethanol isomer has a reported LogP of -0.56 , which, while more hydrophilic, does not necessarily guarantee better solubility due to potential crystal packing effects. The 5-ylmethanol isomer's moderate LogP (0.22) combined with its high calculated solubility suggests it can be readily dissolved in aqueous buffers for biological testing without requiring high concentrations of organic co-solvents like DMSO, which can interfere with sensitive assays.

Assay Development Biophysical Screening Solubility

Vector-Specific Utility in Kinase Inhibitor Design

The 5-ylmethanol substitution pattern provides a specific geometric vector for fragment elaboration in kinase inhibitor scaffolds. In the co-crystal structure of MerTK kinase domain with a type 1.5 inhibitor (PDB: 7OLS), a dimethyl pyrazole moiety—structurally analogous to the target compound—engages in critical hydrophobic interactions within the ATP-binding pocket [1]. The hydroxymethyl group at the 5-position offers a synthetic handle for further derivatization (e.g., to amines, ethers, or esters) that is not available to the 1,3-dimethylpyrazole parent compound lacking a functional group (CAS 694-48-4) [2]. This positions the target compound as a privileged fragment for kinase drug discovery programs.

Kinase Inhibitors Structure-Based Drug Design MerTK

Optimal Use Cases for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Based on Empirical Evidence


Fragment-Based Lead Discovery for Kinase and Other Enzyme Targets

Employ this compound as a primary fragment in screening libraries due to its balanced LogP (0.22), high aqueous solubility (134 g/L), and solid physical state, which facilitate accurate dispensing and minimize solvent interference in biochemical and biophysical assays [1]. The 5-hydroxymethyl group serves as an ideal vector for structure-guided elaboration, as evidenced by the role of dimethyl pyrazole moieties in MerTK inhibitor co-crystal structures .

Synthesis of 5-Functionalized Pyrazole Derivatives via Alcohol Chemistry

Use as a key intermediate for generating diverse chemical libraries via nucleophilic substitution, oxidation to aldehyde, or esterification reactions. The regiospecific placement of the hydroxymethyl group at the 5-position ensures that all derivatized products maintain a defined and consistent spatial orientation, which is critical for SAR studies [1]. This is in contrast to non-functionalized pyrazoles that require harsher conditions for C-H activation.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Utilize as a neutral, O-donor ligand for transition metal complexation. The specific 5-ylmethanol geometry directs metal coordination to a defined site on the pyrazole ring, enabling the construction of discrete metal complexes or extended frameworks with predictable topologies [1]. The solid physical state and high purity (typically ≥95%) are essential for reproducible synthesis of metal-organic materials .

Agrochemical Intermediate for Herbicide and Fungicide Development

Incorporate as a building block in the synthesis of pyrazole-containing agrochemicals. The compound's favorable physicochemical profile (moderate LogP, high solubility) aligns with the requirements for systemic pesticides that must be both water-soluble for plant uptake and sufficiently lipophilic to cross biological membranes [1]. This positions it as a strategic alternative to other regioisomers with less optimal LogP values (e.g., 4-ylmethanol, LogP = -0.56) for foliar uptake applications .

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